Tipredane
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Overview
Description
Tipredane, also known by its developmental code name SQ-27239, is a synthetic glucocorticoid corticosteroid. It was developed for its potential anti-inflammatory properties but was never marketed. The compound is characterized by its unique structure, which includes sulfur-containing groups that differentiate it from other corticosteroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tipredane is synthesized through a series of chemical reactions involving the introduction of sulfur-containing groups into the steroid backbone. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor.
Introduction of Fluorine: A fluorine atom is introduced at the 9α position.
Hydroxylation: Hydroxyl groups are added at the 11β position.
Thioalkylation: The introduction of ethylthio and methylthio groups at the 17α and 17β positions, respectively.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tipredane undergoes various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying sulfur-containing steroids.
Biology: Investigating its effects on cellular processes and gene expression.
Medicine: Potential use as an anti-inflammatory agent for conditions such as asthma, psoriasis, and allergic rhinitis.
Industry: Potential applications in the development of new pharmaceuticals
Mechanism of Action
Tipredane exerts its effects by binding to the glucocorticoid receptor (GR). This binding leads to the activation or repression of gene expression. The compound can directly bind to DNA (transactivation) or inhibit the activity of transcription factors such as activator protein 1 and nuclear factor kappa B (transrepression). This mechanism is similar to other glucocorticoids but with unique properties due to its sulfur-containing groups .
Comparison with Similar Compounds
Similar Compounds
- Fluticasone Propionate
- Budesonide
- Dexamethasone
- Butixicort
Uniqueness
Tipredane is unique due to its sulfur-containing groups, which provide distinct chemical and biological properties. Compared to other glucocorticoids, this compound has shown moderate to potent anti-inflammatory activity in various animal models. it was not as potent as fluticasone propionate and budesonide in inhibiting certain cellular responses .
References
Properties
CAS No. |
85197-77-9 |
---|---|
Molecular Formula |
C22H31FO2S2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22-/m0/s1 |
InChI Key |
DXEXNWDGDYUITL-FXSSSKFRSA-N |
Isomeric SMILES |
CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC |
SMILES |
CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |
Canonical SMILES |
CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |
Synonyms |
17-(ethylthio)-9-fluoro-11-hydroxy-17-(methylthio)androsta-1,4-dien-3-one SQ 27239 SQ-27239 tipredane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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